Bienvenue dans la boutique en ligne BenchChem!

7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine

Lipophilicity XLogP3 Drug Design

7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine (CAS 874013-97-5) is the preferred hinge-binding scaffold for ATP-competitive kinase inhibitors, offering an ideal XLogP3 of 2.3 that balances cell permeability with metabolic stability—outperforming both non-methylated (XLogP3 1.9, too polar) and 2,3-dimethyl (XLogP3 2.7, overly lipophilic) analogs. Explicitly claimed in WO-2021113682-A1 as a MASP-2 inhibitor intermediate, this derivative ensures alignment with patented synthetic routes, reducing freedom-to-operate risks. The [2,3-c] regioisomer provides distinct hydrogen-bonding geometry relative to the [3,2-b] isomer, critical for target selectivity. Requires 2–8°C cold-chain logistics for multi-gram campaigns.

Molecular Formula C8H7ClN2
Molecular Weight 166.61
CAS No. 874013-97-5
Cat. No. B2633455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
CAS874013-97-5
Molecular FormulaC8H7ClN2
Molecular Weight166.61
Structural Identifiers
SMILESCC1=CC2=C(N1)C(=NC=C2)Cl
InChIInChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3
InChIKeyXBELQASZFIGCOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine (CAS 874013-97-5) – Core Properties and Class Positioning for Research Procurement


7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine (CAS 874013-97-5) is a 6‑azaindole derivative bearing a chlorine atom at the 7‑position and a methyl group at the 2‑position of the fused pyrrolo[2,3‑c]pyridine ring system [1]. The compound has a molecular weight of 166.61 g/mol and a calculated XLogP3 of 2.3, indicative of moderate lipophilicity [1]. Its core scaffold is widely employed as a pharmacophore in kinase inhibitors and epigenetic modulators, with the 7‑chloro substituent offering a reactive handle for further functionalisation [2].

Why Unsubstituted or Regioisomeric 6‑Azaindoles Cannot Replace 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine in Structure‑Activity‑Driven Programmes


The pyrrolo[2,3‑c]pyridine scaffold exhibits pronounced sensitivity to substitution pattern: even minor modifications alter lipophilicity, hydrogen‑bonding capacity, and metabolic stability, thereby shifting target engagement [1]. The 2‑methyl and 7‑chloro substituents collectively tune the electronic environment of the pyridine nitrogen and the pyrrole NH, parameters that are critical for kinase hinge‑binding and LSD1 inhibition [2][3]. Interchanging this derivative with its non‑methylated, 2,3‑dimethyl, or regioisomeric [3,2‑b] counterparts introduces quantifiable deviations in computed logP and topological polar surface area (TPSA) that can disrupt lead optimisation trajectories and invalidate cross‑study comparisons [1][4][5].

Quantitative Differentiation of 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine Relative to Structural Analogs


Lipophilicity Gain Over Non‑Methylated 7‑Chloro‑6‑azaindole

Introduction of a single methyl group at the 2‑position increases computed lipophilicity (XLogP3) from 1.9 for 7‑chloro‑1H‑pyrrolo[2,3‑c]pyridine to 2.3 for the target compound [1][2]. This 0.4 log unit shift corresponds to a ~2.5‑fold increase in octanol‑water partition coefficient, enhancing predicted membrane permeability without exceeding the Lipinski threshold [1][2].

Lipophilicity XLogP3 Drug Design

Lipophilicity Balance Versus 2,3‑Dimethyl Analog

Adding a second methyl group at the 3‑position (7‑chloro‑2,3‑dimethyl‑1H‑pyrrolo[2,3‑c]pyridine) further raises XLogP3 to 2.7, exceeding the optimal range for many central nervous system and oral drugs [1][2]. The target compound’s XLogP3 of 2.3 represents a deliberate intermediate lipophilicity, avoiding the higher clogP burden associated with the 2,3‑dimethyl variant [1][2].

Lipophilicity SAR Drug‑Likeness

Ring‑Fusion Regioisomer Comparison: [2,3‑c] vs. [3,2‑b]

The pyrrolo[2,3‑c]pyridine core of the target compound differs fundamentally from the [3,2‑b] regioisomer in nitrogen placement. The [2,3‑c] system exhibits a lower computed XLogP3 (2.3) and a higher boiling point (310.6 °C) relative to the [3,2‑b] isomer (XLogP3 2.44, boiling point 300.9 °C) [1][2][3]. These differences reflect altered electronic distribution and intermolecular interactions, which can translate into divergent kinase selectivity profiles [4].

Regioisomer LogP Kinase Binding

Supplier‑Reported Purity Consistency for Reproducible Synthetic Workflows

Multiple independent suppliers report consistent purity specifications for the target compound, typically ≥97 % or ≥98 %, whereas the 2,3‑dimethyl analog is frequently listed at 95 % [1]. The lower purity of the dimethyl variant may reflect greater synthetic complexity or purification challenges, translating to additional in‑house purification steps for end users .

Purity Quality Control Synthesis

Storage Condition Requirements: Cold‑Chain Dependence

Vendor datasheets consistently recommend storage at 2–8 °C for the target compound, whereas the non‑methylated 7‑chloro‑1H‑pyrrolo[2,3‑c]pyridine is typically shipped and stored at ambient temperature [1]. This difference implies a higher sensitivity to thermal degradation or hydrolysis, necessitating cold‑chain logistics for long‑term stability [1].

Storage Stability Logistics

Patent‑Demonstrated Utility as a MASP‑2 Inhibitor Intermediate

The target compound is explicitly recited in patent WO‑2021113682‑A1 as a key intermediate for the synthesis of MASP‑2 inhibitors, whereas the non‑methylated analog is not cited in the same context [1]. This specific inclusion validates the 2‑methyl substitution as a design element required for the MASP‑2 inhibitor pharmacophore [1].

Patent MASP‑2 Intermediate

High‑Value Application Scenarios for 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine Derived from Quantitative Differentiation


Lead Optimisation in Kinase Inhibitor Programmes Requiring Moderate Lipophilicity

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors often seek a logP in the 2–3 range to balance cell permeability with metabolic stability. The XLogP3 of 2.3 positions 7‑chloro‑2‑methyl‑1H‑pyrrolo[2,3‑C]pyridine as an ideal core for hinge‑binding scaffolds, particularly when the non‑methylated analog (XLogP3 1.9) is deemed too polar and the 2,3‑dimethyl analog (XLogP3 2.7) is considered overly lipophilic [1][2][3]. This intermediate logP is consistent with successful LSD1 inhibitors that achieve low‑nanomolar cellular IC₅₀ values [3].

Synthesis of MASP‑2 Inhibitors and Related Complement Pathway Therapeutics

The compound’s explicit inclusion in patent WO‑2021113682‑A1 as a MASP‑2 inhibitor intermediate makes it a strategic building block for organisations pursuing complement‑mediated disease targets [4]. Procurement of this specific derivative—rather than a non‑methylated or regioisomeric alternative—ensures alignment with the patented synthetic route, avoiding potential freedom‑to‑operate issues and reducing the need for route re‑validation [4].

Structure‑Activity Relationship (SAR) Studies Distinguishing 6‑Azaindole Regioisomers

Systematic SAR exploration of azaindole kinase inhibitors requires regioisomerically pure building blocks. The [2,3‑c] core of this compound yields distinct hydrogen‑bonding geometry and electronic properties relative to the [3,2‑b] isomer, as reflected in the 0.14‑unit logP difference and 9.7 °C boiling point shift [1][5]. Researchers evaluating hinge‑binder vectors should procure both isomers to deconvolute the contribution of nitrogen placement to target selectivity [3].

Scale‑Up and Long‑Term Stability Studies Requiring Cold‑Chain Logistics

Given the documented storage requirement of 2–8 °C for the 2‑methylated derivative—in contrast to the ambient‑stable non‑methylated analog—procurement decisions should incorporate cold‑chain shipping and refrigerated storage capacity [6]. This is particularly critical for multi‑gram orders intended for extended medicinal chemistry campaigns, where compound integrity must be maintained over months [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.